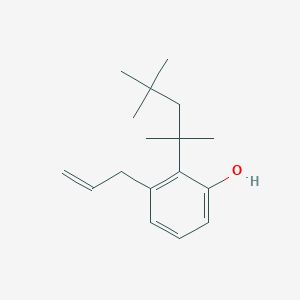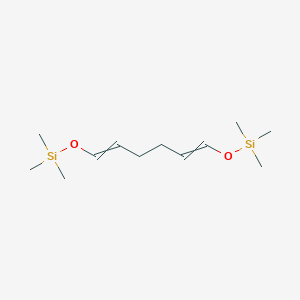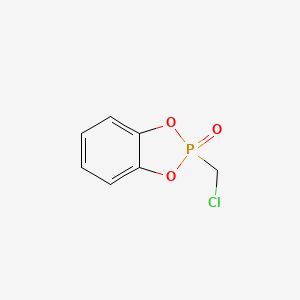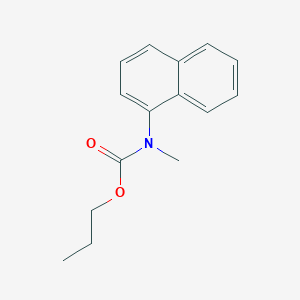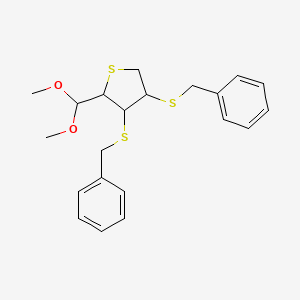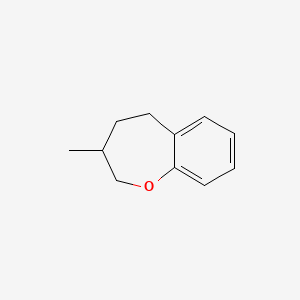silane CAS No. 111537-69-0](/img/structure/B14309420.png)
[2-(Iodomethyl)but-2-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)but-2-en-1-ylsilane is a chemical compound that features both an iodomethyl and a trimethylsilyl group attached to a butenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)but-2-en-1-ylsilane typically involves the reaction of an appropriate butenyl precursor with iodomethane and a trimethylsilylating agent. One common method involves the use of a Grignard reagent, which reacts with iodomethane to introduce the iodomethyl group. The resulting intermediate is then treated with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)but-2-en-1-ylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)but-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenyl backbone can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide or potassium cyanide for substitution reactions, and electrophiles like bromine or hydrogen chloride for addition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while addition of bromine across the double bond results in a dibromo compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Iodomethyl)but-2-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to introduce functional groups into biomolecules, aiding in the study of biochemical pathways and the development of pharmaceuticals.
Industry
Industrially, 2-(Iodomethyl)but-2-en-1-ylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)but-2-en-1-ylsilane involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The iodomethyl group can participate in nucleophilic substitution reactions, while the double bond in the butenyl backbone can undergo electrophilic addition reactions. These reactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Iodomethyl)but-2-en-1-ylsilane include:
(Iodomethyl)trimethylsilane: This compound lacks the butenyl backbone but shares the iodomethyl and trimethylsilyl groups.
(Bromomethyl)trimethylsilane: Similar to the iodomethyl derivative but with a bromine atom instead of iodine.
(Chloromethyl)trimethylsilane: Another halomethyl derivative with a chlorine atom.
Uniqueness
What sets 2-(Iodomethyl)but-2-en-1-ylsilane apart from these similar compounds is the presence of the butenyl backbone, which introduces additional reactivity through the double bond. This feature allows for a wider range of chemical transformations and applications, making it a more versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
111537-69-0 |
|---|---|
Formule moléculaire |
C8H17ISi |
Poids moléculaire |
268.21 g/mol |
Nom IUPAC |
2-(iodomethyl)but-2-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17ISi/c1-5-8(6-9)7-10(2,3)4/h5H,6-7H2,1-4H3 |
Clé InChI |
DAAWIYMMRMYTCN-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C[Si](C)(C)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


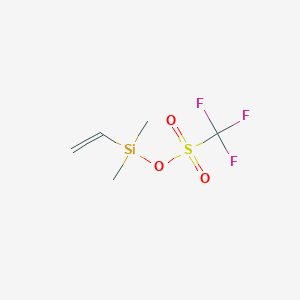
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
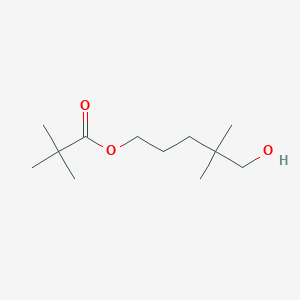
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
